2,7-Dibromo-10-methylacridin-9(10H)-one

Catalog No.
S1520887
CAS No.
17014-39-0
M.F
C14H9Br2NO
M. Wt
367.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-10-methylacridin-9(10H)-one

CAS Number

17014-39-0

Product Name

2,7-Dibromo-10-methylacridin-9(10H)-one

IUPAC Name

2,7-dibromo-10-methylacridin-9-one

Molecular Formula

C14H9Br2NO

Molecular Weight

367.03 g/mol

InChI

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3

InChI Key

JVILQLLOKMSADY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

Synonyms

2,7-Dibromo-10-methylacridin-9(10H)-one

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

2,7-Dibromo-10-methylacridin-9(10H)-one is an organic compound belonging to the acridine family, characterized by its unique structure featuring two bromine atoms and a methyl group attached to the acridinone core. Its molecular formula is C₁₄H₉Br₂NO, and it has a molecular weight of approximately 367.04 g/mol. This compound is notable for its potential applications in various chemical and biological fields, particularly as an intermediate in synthetic processes.

, most notably:

  • Suzuki Coupling Reaction: 2,7-Dibromo-10-methylacridin-9(10H)-one can undergo Suzuki coupling with boronic acids to form biaryl compounds. For instance, it has been utilized in the reaction with (4-(dimethylamino)phenyl)boronic acid, leading to the formation of new derivatives that exhibit enhanced properties .
  • Photocatalytic Reactions: As an intermediate for acridinium-based photocatalysts, it can engage in photo

The biological activity of 2,7-Dibromo-10-methylacridin-9(10H)-one has been explored in various studies. It is known to exhibit:

  • Antimicrobial Properties: Certain derivatives of acridines, including this compound, have shown potential antibacterial and antifungal activity.
  • Cytotoxicity: Some studies suggest that it may possess cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

The synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one can be achieved through several methods:

  • Bromination: Starting from 10-methylacridin-9(10H)-one, bromination can be performed using bromine or brominating agents to introduce bromine atoms at the 2 and 7 positions.
  • Suzuki Coupling: As previously mentioned, this compound can be synthesized via Suzuki coupling reactions involving appropriate boronic acids and precursors .
  • Alternative Synthetic Routes: Other synthetic methodologies may involve multi-step organic reactions that utilize various functional group transformations.

2,7-Dibromo-10-methylacridin-9(10H)-one finds applications in several areas:

  • Photocatalysis: It serves as a precursor for synthesizing acridinium-based photocatalysts used in organic synthesis and environmental applications .
  • Organic Synthesis: The compound acts as an important intermediate in the preparation of various biologically active molecules and materials.
  • Material Science: Its derivatives may be used in developing new materials with unique optical or electronic properties.

Interaction studies involving 2,7-Dibromo-10-methylacridin-9(10H)-one focus on its reactivity with other compounds and its biological interactions. Research highlights include:

  • Binding Studies: Investigations into how this compound interacts with biological targets such as enzymes or receptors.
  • Reactivity with Nucleophiles: The compound's electrophilic nature allows it to react with nucleophiles in various chemical contexts.

Several compounds share structural similarities with 2,7-Dibromo-10-methylacridin-9(10H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
10-Methylacridin-9(10H)-oneC₁₄H₁₁NOLacks bromine substituents; used in similar applications.
2-Bromo-10-methylacridin-9(10H)-oneC₁₄H₁₀BrNOSimilar structure but only one bromine atom; less reactive.
Acridin-9(10H)-oneC₁₄H₉NOBase structure without halogen substituents; often used as a reference compound.

Uniqueness of 2,7-Dibromo-10-methylacridin-9(10H)-one

The presence of two bromine atoms at positions 2 and 7 distinguishes this compound from its analogs, enhancing its reactivity and potential applications in photocatalysis and medicinal chemistry. Its unique electronic properties due to these substitutions contribute to its utility in organic synthesis and biological activity assessments .

XLogP3

4.5

Wikipedia

9(10H)-Acridinone, 2,7-dibromo-10-methyl-

Dates

Modify: 2023-08-15

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